molecular formula C6H13NO3 B13480009 (2S)-2-(dimethylamino)-4-hydroxybutanoic acid

(2S)-2-(dimethylamino)-4-hydroxybutanoic acid

Cat. No.: B13480009
M. Wt: 147.17 g/mol
InChI Key: AKDAQSUNANVBDM-YFKPBYRVSA-N
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Description

(2S)-2-(Dimethylamino)-4-hydroxybutanoic acid is a chiral amino acid derivative characterized by a dimethylamino group at the C2 position and a hydroxyl group at the C4 position.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-4-hydroxybutanoic acid

InChI

InChI=1S/C6H13NO3/c1-7(2)5(3-4-8)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1

InChI Key

AKDAQSUNANVBDM-YFKPBYRVSA-N

Isomeric SMILES

CN(C)[C@@H](CCO)C(=O)O

Canonical SMILES

CN(C)C(CCO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethylamino)-4-hydroxybutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reductive amination of keto acids, where the keto acid is reacted with a dimethylamine source in the presence of a chiral catalyst to produce the desired amino acid . Another method involves the enzymatic asymmetric synthesis, which uses enzymes to catalyze the formation of the chiral amino acid from simpler precursors .

Industrial Production Methods

In industrial settings, the production of (2S)-2-(dimethylamino)-4-hydroxybutanoic acid often employs flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity . The use of flow microreactors also enhances the sustainability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethylamino)-4-hydroxybutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of (2S)-2-(dimethylamino)-4-hydroxybutanoic acid, such as ketones, alcohols, and substituted amino acids. These derivatives can be further utilized in synthetic pathways to create more complex molecules.

Scientific Research Applications

(2S)-2-(dimethylamino)-4-hydroxybutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(dimethylamino)-4-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl and carboxylic acid groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with (2S)-2-(dimethylamino)-4-hydroxybutanoic acid, differing in substituent positions, functional groups, or stereochemistry:

Table 1: Structural Comparison
Compound Name Key Structural Features CAS Number Molecular Formula Molecular Weight (g/mol)
(2S)-2-(Dimethylamino)-4-hydroxybutanoic acid C2: dimethylamino; C4: hydroxyl; (2S) configuration Not explicitly provided C₆H₁₃NO₃ 147.17 (calculated)
4-(Dimethylamino)-2-hydroxybutanoic acid C4: dimethylamino; C2: hydroxyl 1699374-86-1 C₆H₁₃NO₃ 147.17
(2S)-2-Amino-4-methoxy-butanoic acid hydrochloride C2: amino; C4: methoxy; hydrochloride salt 3311-01-1 C₅H₁₂ClNO₃ 169.61
(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid C4: amino; C2: hydroxyl; C4: ketone group 57229-74-0 C₄H₇NO₄ 133.10
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid C4: hydroxyl and phenyl; (2R,4S) configuration Not provided C₁₀H₁₃NO₃ 195.21 (estimated)

Physicochemical Properties

Table 2: Key Physicochemical Properties
Compound Name Solubility (25°C) Stability Notable Reactivity
(2S)-2-(Dimethylamino)-4-hydroxybutanoic acid Likely high due to polar groups (hydroxyl, dimethylamino) Stable under recommended storage (2–8°C) Susceptible to oxidation at hydroxyl group; potential for esterification
4-(Dimethylamino)-2-hydroxybutanoic acid No explicit data; similar to target compound Stable under recommended conditions Reactivity influenced by hydroxyl position (C2 vs. C4)
(2S)-2-Amino-4-methoxy-butanoic acid hydrochloride High (hydrochloride salt enhances solubility) Stable in dry, cool conditions Methoxy group reduces hydrogen-bonding capacity compared to hydroxyl
(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid 948 g/L (freely soluble) Ketone group may increase susceptibility to nucleophilic attack Oxo group enables keto-enol tautomerism
Table 3: Toxicity Profiles
Compound Name Acute Toxicity (Oral, Rat LD₅₀) Skin/Irritation Data Regulatory Status
(2S)-2-(Dimethylamino)-4-hydroxybutanoic acid No data available Classified as skin/eye irritant For research use only
4-(Dimethylamino)-2-hydroxybutanoic acid Not provided Acute toxicity (Category 4); skin corrosion/irritation Lab use; not for human consumption
(2S)-2-Amino-4-methoxy-butanoic acid hydrochloride No data available No explicit data; hydrochloride may enhance irritancy Research chemical

Biological Activity

(2S)-2-(dimethylamino)-4-hydroxybutanoic acid, also known as DMHA, is a compound that has garnered interest due to its diverse biological activities and potential applications in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure : The compound features a dimethylamino group and a hydroxy group attached to a butanoic acid backbone, which allows it to engage in various chemical interactions.

Synthesis Methods :

  • The synthesis typically involves the reaction of dimethylamine with hydroxybutanoic acid derivatives under basic conditions to facilitate nucleophilic substitution.
  • Industrial production may utilize continuous flow reactors for efficient synthesis, allowing for precise control over reaction conditions.

The biological activity of (2S)-2-(dimethylamino)-4-hydroxybutanoic acid is largely attributed to its ability to interact with proteins and enzymes through hydrogen bonding and electrostatic interactions. The dimethylamino group enhances its binding affinity to biological targets, influencing various biochemical pathways.

2.2 Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Effects : Studies have shown that DMHA can inhibit pro-inflammatory pathways, potentially through modulation of enzyme activity involved in inflammation .
  • Neuroprotective Properties : It has been suggested that DMHA may protect neuronal cells from oxidative stress, which is crucial for conditions like Alzheimer's disease .
  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties, although further research is needed to establish its efficacy against specific pathogens .

3.1 In vitro Studies

In vitro assays have demonstrated that DMHA can significantly reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. For example, a study reported that DMHA reduced the expression of cytokines in macrophage cell lines by over 50% compared to control groups .

3.2 In vivo Studies

Animal models have been utilized to assess the neuroprotective effects of DMHA. In one study, mice treated with DMHA showed improved cognitive function in memory tasks compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

4. Comparative Data Table

Activity Type Effect Reference
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveImproves memory function in mice
AntimicrobialPotential activity against bacteria

5. Conclusion

(2S)-2-(dimethylamino)-4-hydroxybutanoic acid is a compound with significant biological activity, particularly in anti-inflammatory and neuroprotective contexts. Its ability to interact with biological molecules positions it as a promising candidate for further pharmacological exploration.

Further studies are warranted to fully elucidate its mechanisms of action and potential therapeutic applications across various fields, including neurobiology and immunology. As research progresses, (2S)-2-(dimethylamino)-4-hydroxybutanoic acid may emerge as an important tool in both clinical and research settings.

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